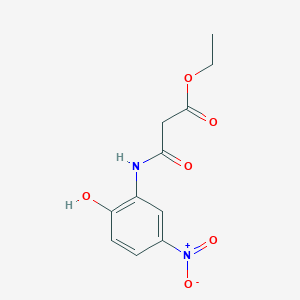
Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, which is further substituted with a hydroxy group (-OH) and an ethyl ester group. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate typically involves the nitration of aniline derivatives followed by esterification. One common method includes the nitration of 2-hydroxyaniline to form 2-hydroxy-5-nitroaniline. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration step would be carefully monitored to avoid over-nitration, and the esterification would be optimized for maximum yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxy group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-hydroxy-5-aminoaniline derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The hydroxy and ester groups may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
- Ethyl 2-(2-hydroxy-5-nitroanilino)-2-oxoacetate
- Ethyl 4-(2-hydroxy-5-nitroanilino)-7,8-dimethylquinoline-3-carboxylate
Uniqueness
Ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups on the aniline ring, along with the ethyl ester group, allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
50739-96-3 |
|---|---|
Molecular Formula |
C11H12N2O6 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxy-5-nitroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H12N2O6/c1-2-19-11(16)6-10(15)12-8-5-7(13(17)18)3-4-9(8)14/h3-5,14H,2,6H2,1H3,(H,12,15) |
InChI Key |
GHYRBIOZUZABEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


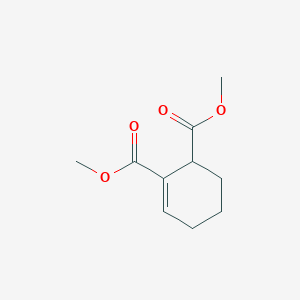
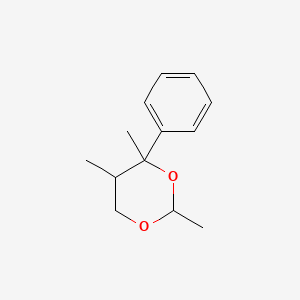
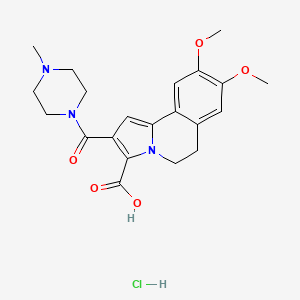

![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
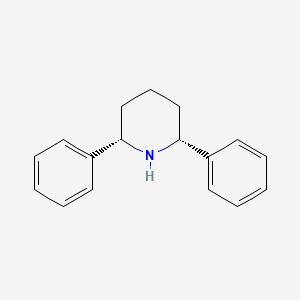

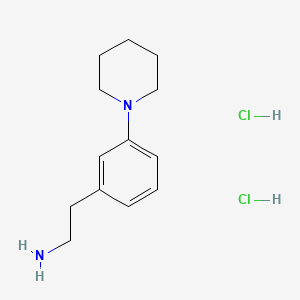
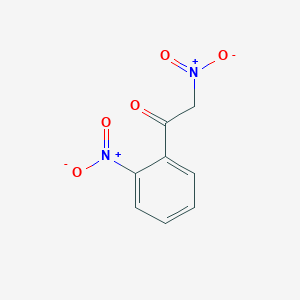
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)

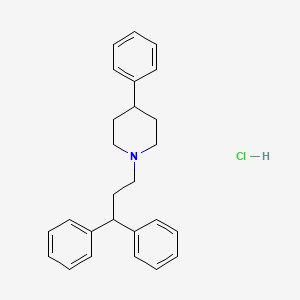
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)
